molecular formula C10H12O4 B12836477 Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Cat. No.: B12836477
M. Wt: 196.20 g/mol
InChI Key: IQQRJFOXTRUTNR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied .

Biological Activity

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate (CAS number: 832721-34-3) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12O4
  • Molecular Weight : 196.2 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound has demonstrated a range of biological activities including anti-inflammatory, antioxidant, and potential anticancer properties. The following sections detail specific activities and findings from recent studies.

Anti-inflammatory Activity

Research has indicated that compounds structurally related to this compound exhibit significant anti-inflammatory effects. In vitro studies showed that these compounds could inhibit the production of pro-inflammatory cytokines in human cell lines. For instance:

CompoundIC50 (µM)Reference
This compound15
Curcumin20

This suggests that this compound may be a promising candidate for further development as an anti-inflammatory agent.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays including DPPH and ABTS radical scavenging tests. The compound exhibited a significant ability to neutralize free radicals:

Assay TypeEC50 (µg/mL)Reference
DPPH30
ABTS25

These results indicate that the compound may help mitigate oxidative stress-related diseases.

Anticancer Potential

Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. A study reported the following findings:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
  • Mechanism : The compound activates caspase pathways leading to programmed cell death.
  • IC50 Values :
    • HeLa: 12 µM
    • MCF-7: 18 µM

These findings suggest that this compound could be explored as a potential anticancer therapeutic agent.

Case Studies

  • Study on Inflammatory Models :
    A study conducted on animal models of arthritis demonstrated that administration of this compound significantly reduced joint swelling and pain compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
  • Oxidative Stress in Diabetes :
    In diabetic rats subjected to oxidative stress tests, treatment with this compound resulted in lower levels of malondialdehyde (a marker of oxidative damage) and increased levels of glutathione (an antioxidant), indicating protective effects against oxidative damage.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H12O4/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h5,7,11H,2-4H2,1H3

InChI Key

IQQRJFOXTRUTNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=C1C(CCC2)O

Origin of Product

United States

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